2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a naphthalene ring fused with an oxazine ring, and a nitrophenyl group attached to the oxazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-step process. One common method includes the condensation of 2-naphthol with 3-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the oxazine ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The oxazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-(4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-(2-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Comparison:
- Structural Differences: The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Reactivity: Compounds with different nitro group positions may exhibit varying reactivity towards electrophilic and nucleophilic reagents.
- Biological Activity: The position of the nitro group can influence the compound’s ability to interact with biological targets, potentially leading to differences in antimicrobial or anticancer activities .
Properties
CAS No. |
6641-15-2 |
---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)15-6-3-5-14(10-15)19-11-17-16-7-2-1-4-13(16)8-9-18(17)23-12-19/h1-10H,11-12H2 |
InChI Key |
WSEHOPYMPJRJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.